B1575540 Myristoyl Hexapeptide-23

Myristoyl Hexapeptide-23

Cat. No.: B1575540
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl Hexapeptide-23 is a synthetic lipopeptide consisting of a chain of six amino acids linked to a myristic acid moiety. This structure classifies it as a cationic antimicrobial peptide with significant research interest for its targeted activity against the gram-positive bacterium Cutibacterium acnes (formerly Propionibacterium acnes ), a key pathogen in the pathogenesis of acne vulgaris . Its primary research value lies in its potential as a broad-spectrum antimicrobial agent and its specific mechanism of action, which involves disrupting bacterial membranes, leading to the effective elimination of acne-inducing bacteria . In vitro studies, including DNA microarray analysis and Minimum Inhibitory Concentration (MIC) assays, demonstrate its efficacy against C. acnes . Beyond its direct antibacterial properties, this peptide is a valuable tool for investigating associated dermal pathways, as it has been shown to reduce skin irritation and modulate sebum secretion in model systems, providing insights into the complex biology of oily skin and folliculitis . The compound is provided as a white to off-white, water-soluble powder with a typical purity of ≥95% to ≥98% , and its molecular formula is C47H92N10O7 with a molecular weight of 909.3 g/mol . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, and it is strictly not for human consumption or incorporation into finished cosmetic products. All information is for educational purposes within a controlled laboratory research setting.

Properties

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Methodologies for Synthesis and Functionalization of Myristoyl Hexapeptide 23 for Research Applications

Solid-Phase Peptide Synthesis (SPPS) Strategies for Hexapeptide Scaffold Construction

The foundational method for producing the hexapeptide backbone of Myristoyl Hexapeptide-23 is Solid-Phase Peptide Synthesis (SPPS). bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comlcms.cz The most prevalent strategy for this process is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. springernature.com

In this strategy, the C-terminal amino acid is first anchored to a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin. mdpi.com The synthesis proceeds through iterative cycles of two main steps:

Deprotection: The temporary Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.commdpi.com

Coupling: The next Nα-Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain. springernature.com Common coupling reagents include aminium-derived compounds like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). mdpi.com

These cycles are repeated until the desired hexapeptide sequence is assembled. bachem.com The use of a solid support simplifies the purification process at each step, as excess reagents and soluble by-products can be easily washed away by filtration. bachem.com

Synthesis StepReagent/ConditionPurpose
Resin Loading2-chlorotrityl chloride (2-CTC) resin, DIPEA in DCMAnchors the first amino acid to the solid support. mdpi.com
Deprotection20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus. mdpi.com
CouplingFmoc-protected amino acid, HBTU/DIC, HOAt in DMFForms the peptide bond between amino acids. mdpi.com
CleavageTrifluoroacetic acid (TFA)-based cocktailReleases the completed peptide from the resin. mdpi.com

Myristoylation Techniques and Lipidation Chemistry for Enhanced Peptide Functionalization

Lipidation, the covalent attachment of a lipid moiety, is a key functionalization step in the synthesis of this compound. researchgate.netbiochempeg.com This modification, specifically myristoylation, involves the attachment of a 14-carbon saturated fatty acid, myristic acid, to the N-terminal glycine (B1666218) residue of the peptide. biosyn.com Myristoylation significantly increases the hydrophobicity of the peptide, which can enhance its interaction with and permeability across cell membranes. biochempeg.comnih.gov

The myristoyl group can be introduced through several chemical methods. A common approach is to couple myristic acid to the N-terminus of the fully assembled hexapeptide while it is still attached to the solid-phase resin. This is achieved by reacting the deprotected N-terminal amine with an activated form of myristic acid. Alternatively, a myristoylated amino acid can be synthesized first and then incorporated as the final amino acid during the SPPS process.

The attachment of the lipid is typically an irreversible amide bond. nih.gov This stable linkage ensures that the fatty acid remains part of the peptide structure, influencing its biological activity. researchgate.netnih.gov The increased lipophilicity conferred by the myristoyl group is crucial for the peptide's ability to anchor to membranes. nih.gov

Purification and Rigorous Characterization Methodologies for Synthetic this compound for Research Purity (e.g., HPLC, Mass Spectrometry)

Following cleavage from the solid support, the crude synthetic peptide contains the desired product along with various impurities from incomplete reactions or side reactions. researchgate.net Achieving research-grade purity necessitates rigorous purification and characterization.

High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying synthetic peptides. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating the peptide from impurities based on hydrophobicity. lcms.cznih.gov A common mobile phase system for peptide purification consists of water and acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape and resolution. lcms.cz The collected fractions are analyzed, and those containing the pure peptide are pooled and lyophilized. mdpi.com

Mass Spectrometry (MS) is indispensable for confirming the identity and purity of the synthesized this compound. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is frequently used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized and that the myristoyl group has been successfully attached. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, providing further structural verification. researchgate.net

TechniquePurposeKey Information Obtained
RP-HPLC Purification and Purity AssessmentSeparates the target peptide from impurities based on hydrophobicity. Determines the percentage purity of the final product. researchgate.netnih.gov
ESI-MS Identity ConfirmationMeasures the exact molecular mass of the synthesized peptide, confirming the correct amino acid sequence and the presence of the myristoyl group. researchgate.net
MS/MS Structural VerificationFragments the peptide to confirm the amino acid sequence. researchgate.net

Design and Synthesis of Labeled this compound Probes for Mechanistic Elucidation (e.g., Fluorescent Tags)

To investigate the mechanism of action, cellular uptake, and localization of this compound, labeled probes are synthesized. biosyn.com Fluorescent labeling is a common and powerful strategy. abyntek.com

The synthesis of a fluorescently labeled this compound involves incorporating a fluorescent dye into the peptide structure. This can be achieved by:

N-terminal or C-terminal Labeling: A fluorescent dye with a reactive group can be coupled to the N-terminus or C-terminus of the peptide.

Side-Chain Labeling: A fluorescent tag can be attached to the side chain of a specific amino acid within the peptide sequence, such as the epsilon-amino group of a lysine (B10760008) residue. abyntek.com

The choice of fluorescent tag depends on the specific research application, considering factors like brightness, photostability, and spectral properties. The synthesis of these labeled peptides generally follows the principles of SPPS, with the labeling step incorporated at the appropriate stage. abyntek.com These fluorescent probes allow for the visualization and tracking of the peptide in biological systems using techniques like fluorescence microscopy, providing valuable insights into its interactions and function. biosyn.commdpi.com

Elucidation of Molecular and Cellular Mechanisms of Action of Myristoyl Hexapeptide 23 in Vitro and Ex Vivo Models

Investigation of Cellular Uptake and Membrane Interaction Mediated by Myristoylation

The conjugation of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the hexapeptide is critical for its biological activity. This lipid moiety significantly enhances the peptide's ability to interact with and traverse the lipid bilayer of cell membranes, a crucial step for its intracellular access and function.

Studies on myristoylated peptides reveal that the lipid chain can directly insert and anchor into the lipid bilayer, facilitating cellular uptake. This interaction is rapid; in vitro models using the B lymphocyte cell line BA/F3 demonstrated that membrane association of a myristoylated fluorescent peptide reached a maximum within 30 minutes. The subsequent cellular uptake of the peptide occurred within a similar timeframe, indicating an efficient translocation process.

The mechanism of uptake is temperature-dependent, suggesting an active cellular process rather than simple passive diffusion. While the precise pathway for Myristoyl Hexapeptide-23 is not fully elucidated, the punctate intracellular fluorescence observed in studies of similar peptides suggests that uptake may occur via an endocytic process. The myristoyl group is the primary driver of this membrane association and subsequent internalization.

Table 1: Summary of In Vitro Findings on Myristoylated Peptide Uptake
ParameterObservationImplicationSource
Kinetics of Membrane AssociationReaches maximum within 30 minutes in BA/F3 cells.The myristoyl group facilitates a rapid interaction with the cell membrane.
Cellular Uptake RateLags slightly behind membrane association but occurs in a similar timeframe.Efficient translocation into the cell follows rapid membrane binding.
Temperature DependenceUptake is profoundly reduced at 4°C compared to 37°C.Suggests an energy-dependent, active transport mechanism like endocytosis.
Role of MyristoylationThe myristoyl group, rather than the peptide cargo, is the primary mediator of membrane association and translocation.Confirms the critical function of the lipid moiety for cellular entry.

Receptor Binding and Ligand-Receptor Interaction Studies

Identification of Putative Cell Surface Receptors and Binding Kinetics

Specific cell surface receptors for this compound have not been definitively identified in publicly available scientific literature. However, its mechanism as an antimicrobial and anti-inflammatory agent suggests it likely interacts with components of the innate immune system present on skin cells like keratinocytes and sebocytes.

For many antimicrobial peptides (AMPs), the initial interaction is not with a specific high-affinity protein receptor but rather with the cell membrane itself, driven by electrostatic and hydrophobic forces. Lipopeptides, in particular, can be perceived through a lipid-driven process at the plasma membrane level.

Given its role in combating C. acnes, a plausible target for interaction includes Toll-like receptors (TLRs), particularly TLR2, which are key pattern recognition receptors on keratinocytes and sebocytes that recognize microbial components. C. acnes is known to trigger inflammatory responses through TLR2 activation. While direct binding studies for this compound are lacking, the functional outcome of its application points towards modulation of such receptor-mediated pathways.

Downstream Signaling Pathway Modulation Upon Receptor Activation

Upon activation by microbial pathogens like C. acnes, TLR2 initiates a downstream signaling cascade that typically involves the activation of nuclear factor-kappa B (NF-κB). NF-κB is a critical transcription factor that, upon translocation to the nucleus, drives the expression of numerous pro-inflammatory cytokines (e.g., IL-8, TNF-α) and chemokines, contributing to the inflammation characteristic of acne.

This compound, by exerting its antimicrobial and skin-conditioning effects, is thought to interrupt this inflammatory cascade. Studies on other cationic antimicrobial peptides have shown they can suppress the C. acnes-induced inflammatory response by inhibiting the TLR2-to-NF-κB signaling pathway. This is achieved by preventing the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators. It is hypothesized that this compound functions through a similar mechanism, modulating the signaling pathways that are activated in response to C. acnes to reduce skin irritation and inflammation.

Modulation of Intracellular Signaling Cascades

Activation/Inhibition of Key Kinase Pathways (e.g., MAPK, PI3K/Akt)

The inflammatory response in skin and the pathogenesis of acne are closely linked to the activity of key intracellular kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

The PI3K/Akt pathway is a central regulator of cellular processes and has been implicated in acne. This pathway can influence lipogenesis in sebocytes, and its dysregulation is associated with inflammatory skin conditions. The MAPK pathways (including ERKs, JNKs, and p38 kinases) are also activated by cellular stress, such as the presence of pathogens, and play a pivotal role in transducing extracellular signals to orchestrate the inflammatory response.

This compound's efficacy in managing acne-prone skin suggests it modulates these pathways to quell inflammation. By reducing the bacterial load of C. acnes and potentially interfering with its ability to activate cell surface receptors, the peptide likely leads to a downstream dampening of both the PI3K/Akt and MAPK signaling cascades. This, in turn, would decrease the production of inflammatory cytokines and help restore cellular homeostasis.

Table 2: Role of Key Kinase Pathways in Skin Inflammation
Kinase PathwayRole in Skin Homeostasis & InflammationHypothesized Modulation by this compoundSource
MAPK (p38, ERK, JNK)Activated by stress stimuli like pathogens (C. acnes); triggers expression of pro-inflammatory cytokines.Inhibits or dampens activation, leading to reduced inflammatory signaling.
PI3K/AktRegulates cell survival, proliferation, and lipogenesis; its dysregulation is linked to acne pathogenesis.Modulates pathway activity to help normalize cellular function and reduce inflammatory responses.

Regulation of Second Messenger Systems (e.g., cAMP, Ca2+)

Detailed studies specifically investigating the effect of this compound on second messenger systems such as cyclic AMP (cAMP) and intracellular calcium (Ca2+) concentrations are not extensively documented in the available literature. These systems are fundamental to signal transduction, and their levels are often altered following the activation of G-protein coupled receptors or other cell surface receptors. Given that the precise receptor for this compound is unknown, its direct impact on cAMP and Ca2+ signaling remains an area for future investigation. However, modulation of these systems could be an indirect consequence of its primary anti-inflammatory and antimicrobial activities.

Effects on Gene Expression and Transcriptional Regulation

Scientific literature available in the public domain does not currently provide specific data on the effects of this compound on gene expression or transcriptional regulation. The primary characterization of this peptide revolves around its antimicrobial properties rather than its direct influence on host cell genetic machinery. ci.guidemotifbiotech.comexperchem.com

Differential Gene Expression Profiling (e.g., RNA-Seq analysis)

There are no specific studies detailing differential gene expression profiling, such as through RNA-Sequencing (RNA-Seq), for cells or tissues treated with this compound. RNA-Seq is a powerful technique used to profile the transcriptome and identify differentially expressed genes in response to a given stimulus. nih.govfrontiersin.orgfrontiersin.org However, its application to elucidate the molecular mechanisms of this compound has not been reported in the available scientific literature.

Table 1: Status of Gene Expression Research for this compound

Research Area Method Findings for this compound
Differential Gene Expression RNA-Seq No publicly available data

Promoter Activity Assays and Transcription Factor Modulation

Consistent with the lack of gene expression data, there is no available research on whether this compound influences promoter activity or modulates the function of specific transcription factors. Such assays are crucial for determining if a compound can initiate or suppress the transcription of target genes by interacting with regulatory DNA sequences or the proteins that bind to them. nih.govbiorxiv.org

Influence on Protein Synthesis, Degradation, and Post-Translational Modifications

Regulation of Extracellular Matrix Protein Synthesis (e.g., Collagen, Elastin (B1584352), Fibronectin, Hyaluronic Acid) in Cell Culture Models

While many cosmetic peptides, often categorized as "signal peptides," are known to stimulate the synthesis of extracellular matrix (ECM) proteins, there is no direct scientific evidence to suggest that this compound performs this function. nih.gov Peptides such as Palmitoyl (B13399708) Pentapeptide-4 and Palmitoyl Tripeptide-5 have been shown to increase the production of collagen and other ECM components. nih.gov However, the documented primary activity of this compound is as an antimicrobial agent, particularly against Cutibacterium acnes, and not as a modulator of ECM protein synthesis. ci.guideexperchem.com

Table 2: Comparison of Peptide Functions

Peptide Reported Primary Function Effect on ECM Synthesis
This compound Antimicrobial, Anti-acne ci.guidemotifbiotech.com Not documented
Palmitoyl Tripeptide-5 Stimulates TGF-β nih.gov Supports collagen synthesis nih.gov

Impact on Protein Degradation Pathways (e.g., Matrix Metalloproteinases, MMPs)

The degradation of ECM proteins is primarily mediated by a family of enzymes known as Matrix Metalloproteinases (MMPs). nih.govgoogle.com The inhibition of MMPs is a target for some anti-aging compounds to prevent the breakdown of collagen and elastin. nih.govnih.gov Currently, there is no scientific evidence in the reviewed literature to indicate that this compound has an inhibitory or modulatory effect on MMPs or other protein degradation pathways. bms.combms.com Its known mechanism is not associated with the regulation of these enzymatic pathways.

Modulation of Protein Lipidation (N-myristoylation) and its downstream effects

This compound is, by its structure, a product of protein lipidation, specifically N-myristoylation. cosmileeurope.eu This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a protein, a reaction catalyzed by N-myristoyltransferase (NMT). nih.gov

N-myristoylation is a critical post-translational modification that plays a significant role in various cellular processes. nih.gov The attachment of the myristoyl group confers hydrophobicity to the peptide, which can influence its biological activity and localization. nih.gov While this compound itself is myristoylated, there is no evidence to suggest it modulates the N-myristoylation of other endogenous proteins. The downstream effects of its own lipidation are intrinsic to its function. The myristoyl moiety can act as a hydrophobic anchor, facilitating interactions with lipid-rich environments such as cell membranes, which may be relevant to its antimicrobial activity against bacteria residing in sebaceous follicles. experchem.com This modification is essential for the function of many signaling proteins, affecting protein-protein interactions, protein stability, and subcellular targeting. nih.govnih.gov

Table 3: Key Functions of N-Myristoylation

Cellular Function Description Reference
Membrane Targeting The myristoyl group acts as a hydrophobic anchor, facilitating protein association with cellular membranes. This often requires a second signal for stable attachment. nih.gov
Protein Stability Myristoylation can protect proteins from degradation, thereby influencing their half-life within the cell. nih.govnih.gov
Signal Transduction Many proteins involved in signaling pathways require N-myristoylation for proper localization and function. nih.gov

| Protein-Protein Interactions | The lipid moiety can directly participate in or modulate the interaction between proteins. | nih.gov |


Cellular Response Modulations in Specific Cell Lineages (e.g., Fibroblasts, Keratinocytes)

This compound is a synthetic lipo-peptide, created by the acylation of Hexapeptide-23 with myristic acid, that is recognized for its skin conditioning properties. In vitro and ex vivo studies on related myristoylated peptides and other peptide structures provide insights into the potential cellular mechanisms of action within key skin cell lineages such as fibroblasts and keratinocytes.

The primary role of dermal fibroblasts is to produce the extracellular matrix, and their proliferation is crucial for skin health and repair. Research on various peptides indicates a modulatory role in cell proliferation and viability. For instance, studies on a specific myristoylated-peptide demonstrated a significant growth inhibition effect on various human tumor cell lines while showing essentially no cytotoxicity against normal human foreskin fibroblast cells, indicating a favorable viability profile for healthy skin cells. Similarly, research on multi-peptide factors derived from human fibroblasts highlights their critical role in promoting cell proliferation, which is essential for wound repair processes.

Cellular migration and adhesion are fundamental processes in skin maintenance and wound healing. Human fibroblast-derived multi-peptide factors are known to play a crucial role in cell recruitment, adhesion, and migration. The protein vimentin (B1176767) is a key component of the cellular cytoskeleton involved in cell adhesion and migration. In vitro experiments using a scratch assay, which simulates a wound, demonstrated that treatment with a mix of plant-derived extracellular vesicles significantly accelerated wound closure by promoting fibroblast migration. This enhanced migration was correlated with a significant increase in the expression of vimentin, suggesting a direct link between the treatment and the cells' migratory capacity. These findings illustrate that bioactive peptides can positively influence the dynamic processes of cell movement and adhesion, which are vital for tissue repair and regeneration.

Table 2: Research Findings on Peptide Impact on Cellular Migration

Model System Treatment Key Finding Implication Source
In Vitro Scratch Assay (Human Fibroblasts) Plant-Derived Extracellular Vesicles' Mix Significantly accelerated wound closure at 24 and 48 hours Enhanced cell migration

Cellular senescence is a state of irreversible cell cycle arrest that contributes to the signs of aging. Senescent cells accumulate in aging skin and release inflammatory factors that degrade the surrounding tissue. Key biomarkers used to identify senescent cells in vitro include increased activity of senescence-associated β-galactosidase (SA-β-gal) and changes in the expression of proteins like p16, p21, and Lamin B1.

Table 3: Modulation of Cell Senescence Markers by a Senotherapeutic Peptide in Human Dermal Fibroblasts

Senescence Marker Effect of Peptide Treatment Cellular Context Source
Senescence-Associated β-Galactosidase (SA-β-gal) Relative number of positive cells decreased HDFs from aged donors

Investigation of Anti-inflammatory and Antioxidant Modulatory Effects (In Vitro Context)

Cytokine Production and Inflammatory Mediator Regulation (e.g., IL-6, TNF-α)

Inflammation is a key factor in skin aging and various skin disorders. Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a central role in these processes. In vitro studies on various peptides and peptide-containing formulations have demonstrated significant anti-inflammatory potential by modulating these signaling molecules.

For example, a formulation containing L-arginine/L-lysine oligopeptides was shown to significantly reduce the secretion of TNF-α and IL-1β in LPS-stimulated macrophages. Other studies have identified specific peptides that inhibit the expression of IL-6 and TNF-α in macrophage cell lines. The mechanism often involves interrupting the inflammatory cascade; for instance, anti-TNF-α therapy has been shown to lead to a rapid downregulation of other pro-inflammatory mediators, including IL-6. This body of research indicates that peptides can exert anti-inflammatory effects by suppressing the production of key cytokines that drive inflammatory responses in skin cells.

Table 4: In Vitro Effects of Peptides on Pro-Inflammatory Cytokine Production

Cytokine Peptide/Formulation Studied Cell Model Observed Effect Source
TNF-α Formulation with L-arginine/L-lysine oligopeptides LPS-stimulated THP-1-derived macrophages Significant reduction in secretion
IL-1β Formulation with L-arginine/L-lysine oligopeptides LPS-stimulated THP-1-derived macrophages Significant reduction in secretion
IL-6, TNF-α Synthetic Peptide (SGHPGAMGPVGPR) RAW 264.7 macrophages Decreased gene expression

Reactive Oxygen Species (ROS) Scavenging or Production Modulation

Oxidative stress, caused by an excess of reactive oxygen species (ROS), leads to cellular damage and accelerates skin aging. Antioxidants protect cells by neutralizing these harmful molecules. Various peptides have demonstrated significant antioxidant capabilities in in vitro models.

Studies have shown that certain synthetic peptides possess remarkable free radical scavenging activity, as measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In one study, a peptide identified from bullfrog skin demonstrated approximately 50% inhibition of the DPPH radical. Another investigation into a hyaluronic acid matrix ingredient showed a significant decrease in intracellular ROS production in both Human Dermal Fibroblasts (HDFs) and Human Epidermal Keratinocytes (HEK). Specifically, ROS production in HDFs treated with the matrix ingredient decreased by nearly 40% compared to untreated cells after induction of oxidative stress. These findings highlight the potential of peptide-based ingredients to exert a protective effect on skin cells by directly mitigating oxidative stress.

Table 5: Modulation of Reactive Oxygen Species (ROS) by Bioactive Ingredients in In Vitro Models

Assay/Measurement Ingredient Studied Cell Model/System Key Result Source
Intracellular ROS Production Hyaluronic Acid Matrix Ingredient Human Dermal Fibroblasts (HDFs) 39.73% decrease in ROS production
Intracellular ROS Production Hyaluronic Acid Matrix Ingredient Human Epidermal Keratinocytes (HEK) Significant, concentration-dependent decrease in ROS

Research into the molecular and cellular activities of this compound has primarily been conducted through in vitro models. These studies have consistently highlighted its efficacy as an antimicrobial agent.

The principal target of this compound is Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium implicated in the pathogenesis of acne vulgaris. ci.guidespecialchem.com The lipophilic myristoyl group enhances the peptide's affinity for the lipid-rich environment of the sebaceous follicles where C. acnes proliferates. specialchem.com

In vitro studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity. tradeindia.com The efficacy of its antimicrobial action has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against C. acnes. experchem.com The MIC is a standard laboratory measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

While the precise molecular mechanism of its bactericidal or bacteriostatic action is not extensively detailed in publicly available academic studies, it is understood to kill the acne-causing bacteria, thereby helping to prevent the inflammatory response associated with acne. specialchem.comexperchem.com The general mechanism for many antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane, though specific studies confirming this pathway for this compound are not widely reported.

Technical data from suppliers indicates that its efficacy has been demonstrated using DNA microarray analysis in in vitro settings against P. acnes. tradeindia.com However, the specific genes and cellular pathways in the bacterium that are affected by the peptide are not specified in the available literature.

Table 1: Summary of In Vitro Research Findings for this compound

Test Model Target Organism Finding Source Index
Minimum Inhibitory Concentration (MIC) Assay Cutibacterium acnes (P. acnes) Effectively inhibits the growth of acne-causing bacteria at low concentrations. experchem.com

At present, there are no specific ex vivo studies on human skin models detailing the molecular mechanisms of this compound that are publicly accessible in scientific literature.

Potential Epigenetic Mechanisms Mediated by this compound (if reported academically)

Following a thorough review of academic and scientific literature, there are no reported studies detailing any potential epigenetic mechanisms mediated by this compound. While the field of epigenetics in cosmetic science is growing, with some peptides being investigated for their ability to influence gene expression without altering the DNA sequence, such research has not been published for this compound. cosmeticsandtoiletries.comiconic-elements.com General research indicates that certain peptides can potentially influence epigenetic markers, such as DNA methylation and histone modification, which play roles in skin aging and health. in-cosmetics.commdpi.comresearchgate.net However, these findings are broad and not specific to this compound. Therefore, any claims regarding the epigenetic effects of this particular compound would be speculative and are not supported by the current body of scientific evidence.

Structure Activity Relationship Sar and Computational Design Principles of Myristoyl Hexapeptide 23

Identification of Key Amino Acid Residues Critical for Biological Activity

The biological function of Myristoyl Hexapeptide-23 is intrinsically linked to the properties of its constituent amino acids. The peptide sequence is reported as Myristoyl-Ala-Lys-Lys-Leu-Lys-Leu-NH2. ci.guide An analysis of these residues reveals a strategic combination of cationic and hydrophobic properties, which is characteristic of many antimicrobial peptides.

The hexapeptide portion features three key types of amino acid residues:

Lysine (B10760008) (K): This amino acid has a positively charged (cationic) side chain at physiological pH. The presence of three lysine residues gives the peptide a significant net positive charge. This is crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids.

The interplay between the cationic lysine residues and the hydrophobic leucine (B10760876) residues is essential for the peptide's antimicrobial mechanism. The lysine residues guide the peptide to the bacterial surface, while the leucine residues facilitate its insertion into and subsequent disruption of the membrane, ultimately leading to bacterial cell death.

Amino Acid ResidueAbbreviationPosition in SequenceKey PropertyPostulated Role in Biological Activity
AlanineAla (A)1Small, NonpolarContributes to peptide structure and spacing.
LysineLys (K)2, 3, 5Positively Charged (Cationic)Mediates electrostatic attraction to negatively charged bacterial membranes.
LeucineLeu (L)4, 6HydrophobicFacilitates insertion into and disruption of the hydrophobic lipid bilayer.

Role of the Myristoyl Moiety in Peptide Conformation, Stability, and Membrane Interaction

The myristoyl group is a 14-carbon saturated fatty acid (myristic acid) attached to the N-terminus of the hexapeptide. wikipedia.orgcosmileeurope.eu This process, known as myristoylation, is a type of lipidation that confers significant hydrophobicity to the peptide. The myristoyl moiety is not merely an additive but a crucial component that dictates the peptide's physical properties and biological function.

Key roles of the myristoyl moiety include:

Membrane Anchoring: The primary function of the myristoyl group is to act as a hydrophobic anchor, facilitating the peptide's association with and insertion into the lipid bilayer of cell membranes. creative-proteomics.comnih.gov This dramatically increases the local concentration of the peptide at the target membrane surface, enhancing its efficacy.

Enhanced Stability: The lipid chain can help protect the peptide from degradation by peptidases, thereby increasing its stability and bioavailability in a formulation.

Dual-Mode Membrane Binding: The combination of the myristoyl group and the cationic amino acid residues creates a powerful two-pronged mechanism for membrane association. ub.edumolbiolcell.org The positively charged lysine residues initiate contact with the negatively charged membrane surface through electrostatic interactions, after which the myristoyl tail inserts into the hydrophobic core of the bilayer. ub.edumolbiolcell.org This "myristoyl-electrostatic switch" allows for strong and targeted membrane interaction. nih.gov

In Silico Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target). arxiv.org For this compound, in silico docking studies could be employed to elucidate its mechanism of action at an atomic level.

The process would involve:

Target Identification: The primary target of this compound is likely the bacterial cell membrane of P. acnes. Docking simulations could model the interaction of the lipopeptide with a virtual lipid bilayer representing this membrane. Other potential targets could include specific membrane-bound enzymes or proteins essential for bacterial survival.

Interaction Prediction: The simulation would calculate the binding energy between the lipopeptide and its target. arxiv.org A lower binding energy generally indicates a more stable and favorable interaction.

Binding Site Analysis: Docking can identify the specific amino acid residues and the myristoyl chain that are most involved in the interaction. For instance, it could visualize how the lysine residues form hydrogen bonds or electrostatic interactions with phosphate (B84403) groups on the lipids, while the leucine residues and the myristoyl tail bury themselves within the hydrophobic acyl chains of the membrane. This detailed view helps to confirm the structure-activity relationship and predict how modifications might affect binding.

Molecular Dynamics Simulations for Conformational Stability and Flexibility Analysis

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. arxiv.org MD simulations model the movement of every atom in the system, providing insights into the conformational stability of the peptide and its effect on the target membrane. nih.gov

For this compound, MD simulations could be used to:

Analyze Peptide Conformation: Track how the peptide's three-dimensional structure changes in different environments (e.g., in an aqueous solution versus embedded in a lipid bilayer).

Simulate Membrane Insertion: Model the entire process of the lipopeptide approaching, binding to, and inserting into the bacterial membrane. This can reveal the energetic favorability of the process and the specific orientation the peptide adopts. nih.gov

Observe Membrane Disruption: Visualize how the presence of multiple lipopeptide molecules might disrupt the order and integrity of the lipid bilayer, potentially leading to pore formation or membrane destabilization, which is a common mechanism for antimicrobial peptides.

Assess Flexibility: Determine which parts of the peptide are rigid and which are flexible. This information is valuable for understanding how the peptide can adapt its shape to interact effectively with the fluid, dynamic environment of a cell membrane.

Rational Peptide Design Strategies Based on this compound Scaffold

The structure of this compound serves as an excellent scaffold for the rational design of new peptide-based agents with potentially enhanced or novel activities. cosmeticsdesign.com Rational design is an iterative process that involves designing, synthesizing, and testing molecules to achieve a desired biological property, often with the aid of computational tools. cosmeticsdesign.comnih.gov

Starting with the Myristoyl-Ala-Lys-Lys-Leu-Lys-Leu-NH2 sequence, several strategies could be employed:

Design StrategyDescriptionObjectiveExample Modification
Amino Acid SubstitutionReplacing one or more amino acids with others that have different properties (e.g., charge, hydrophobicity, size).To enhance antimicrobial potency or specificity.Replace Leucine (L) with Tryptophan (W) to increase membrane interaction at the lipid-water interface.
Chain Length ModificationAltering the number of amino acids in the peptide chain.To optimize the balance between activity and manufacturing cost/complexity.Synthesize a Myristoyl Pentapeptide or Heptapeptide to determine the minimal effective length.
Lipid Moiety ModificationChanging the length or saturation of the attached fatty acid.To modulate hydrophobicity and membrane-anchoring properties.Replace the C14 myristoyl group with a C16 palmitoyl (B13399708) group to increase lipid affinity.
Sequence ScramblingRearranging the existing amino acids to create isomers.To determine if the specific sequence order is critical for activity.Synthesize Myristoyl-L-K-L-K-A-K-NH2 to see if the relative positions of Lys and Leu matter.

These rationally designed analogues would then be synthesized and tested in vitro for their antimicrobial activity. The results would provide further insight into the structure-activity relationship and could lead to the development of more effective and targeted therapeutic peptides. cosmeticsdesign.comnih.gov

Advanced Analytical Methodologies for Myristoyl Hexapeptide 23 Research and Characterization

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, UPLC, SEC)

Chromatographic techniques are indispensable for the analysis of synthetic peptides, providing critical information on purity and enabling the isolation of the target compound from synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution successor, UPLC, are the gold standard for assessing the purity of peptides. mdpi.com These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For peptides like Myristoyl Hexapeptide-23, Reversed-Phase HPLC (RP-HPLC) is the most common approach. mdpi.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing hydrophobic molecules to be retained longer. The myristoyl group, a 14-carbon fatty acid, imparts significant hydrophobicity to the hexapeptide, making this technique particularly suitable. Purity is typically determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. experchem.com UPLC operates on the same principle but uses smaller stationary phase particles, allowing for higher operating pressures, which results in faster analysis times and improved resolution. lcms.cz Product specifications for commercially available this compound often cite a purity level of ≥ 95.0% as determined by HPLC. experchem.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume, or size in solution. waters.com This technique is particularly useful for identifying and quantifying aggregates (dimers, trimers, etc.) that may form during peptide synthesis or storage. nih.gov The sample is passed through a column packed with porous beads. nih.gov Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like the monomeric peptide, penetrate the pores and have a longer path, thus eluting later. waters.com While primarily used for larger biomolecules like proteins, SEC is a valuable tool for ensuring the homogeneity of peptide preparations. waters.comnih.gov

Table 1: Comparison of Chromatographic Techniques for Peptide Analysis

Feature HPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) SEC (Size-Exclusion Chromatography)
Primary Separation Principle Differential partitioning between mobile and stationary phases (often based on polarity). Same as HPLC, but with smaller particles for higher efficiency. Separation based on molecular size (hydrodynamic radius).
Primary Application for Peptides Purity assessment, quantification, and preparative isolation. High-resolution purity analysis, impurity profiling. Detection and quantification of aggregates and fragments.
Typical Stationary Phase C18 or C8 silica-based particles (for Reversed-Phase). Sub-2 µm C18 or C8 particles. Porous polymer or silica-based beads with defined pore sizes.

| Key Advantage | Robust, versatile, and widely established. | Faster run times, higher resolution, and greater sensitivity than HPLC. | Mild, non-denaturing conditions preserve native structure. |

Mass Spectrometry-Based Methods for Identification and Quantification in Complex Research Matrices (e.g., LC-MS/MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight and sequence of synthetic peptides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique couples the separation power of liquid chromatography (LC) with the analytical capabilities of tandem mass spectrometry. patsnap.com The peptide is first purified by LC and then introduced into the mass spectrometer, where it is ionized. In the first stage (MS1), the instrument measures the mass of the intact peptide (the parent ion), which for this compound should correspond to its theoretical molecular weight of 909.30 g/mol . echemi.com This parent ion is then selected and fragmented, and the masses of the resulting fragment ions are measured in the second stage (MS2). prottech.com The fragmentation pattern provides sequence information, allowing for unambiguous confirmation of the peptide's identity. prottech.com LC-MS/MS is highly sensitive and can identify and quantify peptides even in complex biological samples. patsnap.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is a rapid and sensitive MS technique well-suited for peptide analysis. patsnap.comchromatographyonline.com The peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser is used to desorb and ionize the sample, and the ions are accelerated into a flight tube. patsnap.com The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. patsnap.com MALDI-TOF is excellent for quickly verifying the molecular weight of the final peptide product and assessing the presence of impurities from the synthesis process. nih.govnih.gov While less commonly coupled with chromatography for routine analysis, it offers very high throughput. patsnap.com

Table 2: Comparison of Mass Spectrometry Techniques for Peptide Identification

Feature LC-MS/MS MALDI-TOF MS
Ionization Method Electrospray Ionization (ESI) is common. Matrix-Assisted Laser Desorption/Ionization.
Separation On-line separation via Liquid Chromatography. patsnap.com Typically analyzes a purified or spotted sample without prior LC separation. patsnap.com
Primary Information Precise mass of intact peptide and sequence confirmation via fragmentation (MS/MS). prottech.com Precise mass of intact peptide (MS1). nih.gov
Throughput Lower, limited by the LC run time. Higher, can analyze many samples quickly. patsnap.com

| Application for this compound | Definitive identity confirmation, impurity sequencing, and quantification in biological matrices. | Rapid molecular weight verification and quality control of synthesis products. |

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., CD, NMR, FTIR)

While mass spectrometry confirms the primary structure (amino acid sequence), spectroscopic techniques provide insight into the peptide's secondary and tertiary structure (conformation), which can be crucial for its biological activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a widely used method for analyzing the secondary structure of peptides and proteins in solution. The resulting spectrum can indicate the presence of characteristic structures like α-helices, β-sheets, or random coils. For a short peptide like a hexapeptide, it can reveal tendencies to adopt a particular conformation, which may be influenced by its environment (e.g., in solution vs. interacting with a membrane).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for determining the three-dimensional structure of molecules in solution. Through various one- and two-dimensional experiments, NMR can reveal detailed information about the connectivity and spatial proximity of atoms within the peptide, allowing for a complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule's bonds. Specific absorption bands, such as the Amide I and Amide II bands, are sensitive to the peptide's secondary structure. It can be used to study the conformation of peptides in various environments, including solid-state or when incorporated into lipid bilayers, which may be relevant for a lipopeptide like this compound.

Development and Validation of In Vitro Biochemical and Cellular Assays for Activity Measurement

To understand the biological function of this compound, a range of in vitro assays are essential. These assays can measure the peptide's effect on specific cellular pathways and protein expression.

Reporter gene assays are used to investigate how a compound affects a specific signal transduction pathway. qiagen.com A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular transcription factor. qiagen.comnih.gov If this compound activates or inhibits this pathway, the change in the transcription factor's activity leads to a quantifiable change in the reporter protein's expression. qiagen.com This method is a powerful tool for elucidating the peptide's mechanism of action at the molecular level. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot are antibody-based techniques used to detect and quantify specific proteins in a sample, such as a cell lysate. nih.gov

ELISA: This is typically a plate-based assay that provides highly sensitive and quantitative measurement of a single target protein. researchgate.netcellsignal.com It is well-suited for high-throughput analysis of many samples. cellsignal.com

Western Blot: This technique separates proteins by size using gel electrophoresis before transferring them to a membrane for antibody detection. researchgate.net While generally less quantitative than ELISA, it provides information about the molecular weight of the target protein, which can reveal post-translational modifications or degradation. researchgate.net

These assays could be used to measure changes in the expression of proteins involved in inflammation or bacterial response in skin cells treated with this compound.

High-throughput screening involves the rapid, automated testing of large numbers of compounds to identify those with a desired biological activity. nih.gov Once a primary functional assay for this compound is established (e.g., an assay measuring its antibacterial activity or its effect on a specific cellular pathway), it can be miniaturized and adapted for an HTS format. researcher.life This allows for the screening of a library of peptide analogs—variants of the original this compound with slight modifications to the amino acid sequence or lipid tail. The goal of such a screen would be to discover new peptides with improved potency, stability, or other desirable characteristics. drugtargetreview.comspringernature.com

Comparative and Synergistic Research Studies Involving Myristoyl Hexapeptide 23 in Vitro and Ex Vivo

Mechanistic Comparison with Other Biomimetic Peptides and Growth Factors (In Vitro)

Myristoyl Hexapeptide-23 operates through a primary mechanism of action that distinguishes it from many other biomimetic peptides and growth factors used in skincare. Its core function, demonstrated in in vitro studies, is its potent and broad-spectrum antimicrobial activity, particularly against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris. nih.govpolypeptideapi.comexperchem.com This contrasts with other peptide categories that primarily modulate cellular signaling pathways related to skin aging.

Signal peptides, such as Palmitoyl (B13399708) Pentapeptide-4 (Matrixyl®), function as matrikines—fragments of extracellular matrix (ECM) proteins that signal fibroblasts to synthesize new collagen, elastin (B1584352), and hyaluronic acid. cosmacon.denih.govmdpi.com Their mechanism is centered on stimulating the production of dermal matrix components to improve skin structure and reduce wrinkles. mdpi.comnih.gov Neurotransmitter-inhibiting peptides, like Acetyl Hexapeptide-8 (Argireline®), mimic the N-terminal end of the SNAP-25 protein to interfere with the SNARE complex, which in turn reduces acetylcholine (B1216132) release and subsequent muscle contraction, thereby minimizing expression lines. mdpi.comresearchgate.net

Growth factors are large proteins that play a crucial role in cell growth, proliferation, and wound healing by binding to specific cell surface receptors to initiate intracellular signaling cascades that boost collagen synthesis. oneskin.conih.gov However, their large molecular size presents a significant challenge for skin penetration, often limiting their efficacy in topical applications unless the skin barrier is compromised. oneskin.co Peptides, being much smaller, generally offer improved skin penetration. nih.gov

This compound is described as having a dual-action approach, combining its primary anti-bacterial function with secondary benefits of collagen stimulation. qualitide.com This positions it uniquely among peptides, which typically focus on either antimicrobial or anti-aging pathways, but not both.

Table 1: Mechanistic Comparison of this compound with Other Bioactive Molecules (In Vitro)
Bioactive MoleculePrimary Mechanism of ActionPrimary Cellular TargetKey Biological Outcome
This compoundAntimicrobial (disruption of bacterial cell membrane) nih.govfrontiersin.orgresearchgate.netCutibacterium acnes polypeptideapi.comci.guideInhibition of bacterial growth, reduction of acne lesions experchem.com
Palmitoyl Pentapeptide-4 (Signal Peptide)Stimulation of extracellular matrix protein synthesis cosmacon.demdpi.comFibroblasts nih.govIncreased collagen and elastin production nih.gov
Acetyl Hexapeptide-8 (Neurotransmitter Inhibitor Peptide)Inhibition of SNARE complex formation, reducing acetylcholine release mdpi.comresearchgate.netNeuromuscular junctionReduction of muscle contraction and expression wrinkles mdpi.com
Transforming Growth Factor (TGF-β) (Growth Factor)Binds to cell surface receptors to activate intracellular signaling pathways (e.g., Smad) cosmacon.deFibroblasts, KeratinocytesStimulation of cell proliferation and collagen synthesis nih.gov

Investigation of Synergistic Effects with Complementary Bioactive Molecules in Cellular Models

The efficacy of bioactive peptides can often be enhanced when formulated with other active molecules that provide complementary benefits. While direct in vitro studies detailing the synergistic activity of this compound with other compounds are not prominently available in existing research, the principles of synergy are well-established for other peptides and cosmetic ingredients.

Peptide-based active complexes are often combined with vitamins such as Niacinamide (Vitamin B3), Panthenol (Provitamin B5), and Tocopherol (Vitamin E) to stimulate the regeneration of mature skin. cosmileeurope.eu These combinations aim to leverage the structural benefits of peptides with the antioxidant, barrier-supporting, and hydrating properties of vitamins.

In vitro studies on other peptides have shown synergistic effects when combined with antioxidants. For instance, a combination of resveratrol (B1683913), niacinamide, and GHK peptide was found to suppress the expression of inflammatory markers (IL-6, CXCL10) and matrix metalloproteinase-1 (MMP-1) in keratinocytes exposed to particulate pollution, indicating a protective synergy. nih.gov Similarly, combinations of antioxidants like quercetin, biotin, coenzyme Q10, and resveratrol are developed to leverage potential synergistic interactions to combat oxidative stress. cosmileeurope.eu

Given the role of inflammation and oxidative stress in the pathogenesis of acne, it is plausible that combining the antimicrobial this compound with potent antioxidants or anti-inflammatory agents could yield a synergistic effect. Bioactive molecules commonly studied for such synergistic potential include:

Antioxidants: Vitamins C and E, resveratrol, and green tea polyphenols can neutralize free radicals, reducing the oxidative stress that exacerbates inflammation in acne-prone skin. nih.govmdpi.com

Hyaluronic Acid: Known for its hydrating properties, hyaluronic acid can improve skin barrier function and hydration without being comedogenic, which can complement the action of an anti-acne peptide. nih.gov

Niacinamide (Vitamin B3): This vitamin is known for its anti-inflammatory, sebum-regulating, and barrier-strengthening properties, which could work in concert with the antibacterial action of this compound to manage acne more effectively. cosmileeurope.eu

Future in vitro and cellular model studies would be beneficial to formally quantify the synergistic potential of this compound with these complementary bioactive ingredients.

Differentiation of this compound Activity from Non-Lipidated Peptide Analogs

The conjugation of a lipid, such as myristic acid, to a peptide backbone is a well-established strategy to enhance its biological activity. This process, known as lipidation or acylation, fundamentally alters the physicochemical properties of the peptide, most notably by increasing its hydrophobicity. frontiersin.org This modification is critical for differentiating the activity of this compound from its theoretical non-lipidated analog, Hexapeptide-23.

The primary advantage conferred by the myristoyl group is the enhanced interaction with and penetration of lipid-rich biological membranes, such as the cell membrane of bacteria. nih.govfrontiersin.org In vitro studies on other antimicrobial peptides (AMPs) have consistently demonstrated that N-terminal myristoylation leads to significantly higher antimicrobial potency compared to their non-acylated counterparts. nih.govfrontiersin.orgresearchgate.net

The myristoyl tail acts as an anchor, facilitating the peptide's accumulation on the bacterial surface and subsequent insertion into the membrane. frontiersin.org This disrupts membrane integrity, increases permeability, and ultimately leads to bacterial cell death. nih.govresearchgate.net In contrast, the non-lipidated peptide, being more hydrophilic, would have a weaker affinity for the bacterial membrane, resulting in lower antimicrobial efficacy. nih.govnih.gov

Research comparing the myristoylated peptide Myr-36PW to its non-lipidated version, PMAP-36PW, found that the lipidated form exhibited superior antimicrobial and anti-biofilm activity in vitro. nih.govfrontiersin.orgresearchgate.net The myristoylated version also showed greater stability. frontiersin.org This principle directly applies to this compound, where the myristoyl moiety is essential for its primary function as an effective antimicrobial agent against C. acnes.

Table 2: Comparative Activity of Lipidated vs. Non-Lipidated Antimicrobial Peptides (In Vitro)
Peptide TypePropertyMechanism of EnhancementObserved In Vitro Effect
Lipidated (e.g., Myristoyl-Peptide)HydrophobicityIncreased affinity for lipid bilayers of bacterial membranes. frontiersin.orgnih.govHigher binding to bacterial surfaces. nih.gov
Non-Lipidated (e.g., Plain Peptide)HydrophilicityLower affinity for lipid structures, remains predominantly in aqueous environments.Weaker interaction with bacterial surfaces. nih.gov
Lipidated (e.g., Myristoyl-Peptide)Antimicrobial Potency (MIC)Facilitates membrane disruption and permeabilization. nih.govresearchgate.netSignificantly lower Minimum Inhibitory Concentration (MIC) values; higher potency. frontiersin.org
Non-Lipidated (e.g., Plain Peptide)Antimicrobial Potency (MIC)Relies solely on electrostatic interactions which may be insufficient for membrane disruption.Higher MIC values; lower potency. frontiersin.org
Lipidated (e.g., Myristoyl-Peptide)StabilityThe lipid moiety can protect the peptide backbone from proteolytic degradation.Greater stability in the presence of enzymes and heat. frontiersin.org
Non-Lipidated (e.g., Plain Peptide)StabilityExposed peptide bonds are more susceptible to enzymatic cleavage.Lower stability. frontiersin.org

Investigational Applications in Advanced Research Models Excluding Clinical

Integration into 3D Cell Culture Models for Tissue Microenvironment Mimicry (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are at the forefront of in vitro research, offering a more physiologically relevant environment compared to traditional 2D cultures. The incorporation of Myristoyl Hexapeptide-23 into these models is being investigated for its potential to modulate the cellular microenvironment. The myristoyl group can act as a lipid anchor, facilitating the localization and stabilization of the peptide within the lipid bilayers of cells in the 3D construct. This allows for a sustained and targeted presentation of the hexapeptide to the cell surface, which can influence cell-cell and cell-extracellular matrix (ECM) interactions that are crucial for the self-assembly and organization of tissue-like structures.

The specific bioactivity of the hexapeptide component can be designed to elicit particular cellular responses. For instance, a peptide sequence that mimics a cell adhesion motif could enhance the compaction and integrity of spheroids, while a sequence that interacts with a specific cell surface receptor could be used to guide the differentiation of stem cells within an organoid.

3D Model TypePotential Application of this compoundResearch Focus
Tumor SpheroidsModulation of cell adhesion and signalingStudying tumor microenvironment and metastatic potential
Intestinal OrganoidsGuidance of cellular differentiation and polarizationModeling gut development and disease
Adipose Tissue OrganoidsInfluencing adipocyte differentiation and lipid metabolismResearch into obesity and metabolic disorders j-organoid.org

Application in Tissue Engineering Scaffolds and Regenerative Medicine Research (Ex Vivo Models)

Tissue engineering aims to regenerate or repair damaged tissues through the use of scaffolds that provide a structural and biological support for cells. mdpi.comnih.gov The functionalization of these scaffolds with bioactive molecules is a key strategy to enhance their regenerative potential. This compound is being explored as a candidate for the bio-functionalization of such scaffolds.

The lipophilic nature of the myristoyl group allows for its non-covalent attachment to hydrophobic domains of various biodegradable polymers used in scaffolding, such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL). This provides a method to create a bioactive surface on an otherwise inert scaffold material. Depending on the amino acid sequence of the hexapeptide, it could be designed to promote cell adhesion, proliferation, and differentiation, thereby accelerating tissue regeneration. Furthermore, the lipid anchor may provide a mechanism for the controlled and sustained presentation of the peptide to the cells, which is often a challenge in regenerative medicine.

Utilization in Advanced In Vitro Human Skin Models and Reconstructed Tissues

Advanced in vitro human skin models, including reconstructed human epidermis (RHE) and full-thickness skin equivalents, are invaluable tools for dermatological research and the safety and efficacy testing of topical products. nih.govnih.govstraticell.com Given the known antimicrobial properties of this compound, particularly against Propionibacterium acnes, its application in these models allows for the controlled study of host-microbe interactions on the skin surface.

In these reconstructed tissues, this compound can be used to investigate its influence on epidermal differentiation, barrier function, and the skin's innate immune response. For example, researchers can assess its impact on the expression of key structural proteins of the epidermis, such as keratins, filaggrin, and loricrin, and its ability to modulate the production of inflammatory mediators in response to bacterial challenges. These models provide a human-relevant platform to elucidate the mechanisms underlying the observed effects of this lipopeptide on skin health.

Research Area in RHE ModelsParameter Investigated with this compoundAnalytical Technique
Barrier FunctionTransepidermal Water Loss (TEWL)TEWL Measurement Probe
Epidermal DifferentiationExpression of Filaggrin and LoricrinImmunohistochemistry / Western Blot
Inflammatory ResponseSecretion of IL-6 and IL-8ELISA
Antimicrobial ActivityGrowth of P. acnes on the RHE surfaceColony Forming Unit (CFU) counting

Potential as a Research Tool for Understanding Peptide-Lipid Interactions in Biological Systems

The amphipathic structure of this compound makes it an excellent model compound for fundamental biophysical studies on peptide-lipid interactions. The myristoyl chain serves as a hydrophobic anchor that drives the interaction of the peptide with lipid bilayers, which are the fundamental components of all biological membranes.

By using model membrane systems, such as liposomes and supported lipid bilayers, researchers can employ a variety of biophysical techniques to characterize how this compound inserts into and affects the properties of the membrane. Techniques such as differential scanning calorimetry (DSC), fluorescence spectroscopy, and nuclear magnetic resonance (NMR) can provide detailed information on the depth of insertion of the peptide, its effect on membrane fluidity and permeability, and its potential to induce structural changes in the lipid bilayer. These studies are crucial for understanding the molecular mechanisms behind the biological activities of lipopeptides, including their antimicrobial and cell-signaling functions. The interaction of myristoylated proteins with lipid membranes is known to be influenced by both hydrophobic interactions and electrostatic interactions between the peptide and the polar head groups of the lipids. nih.gov

Challenges and Future Directions in Myristoyl Hexapeptide 23 Academic Research

Unraveling the Full Complexity of Pleiotropic Signaling Pathways

The current understanding of Myristoyl Hexapeptide-23 is largely confined to its direct antimicrobial activity. However, a significant challenge in peptide research is to look beyond this primary function and investigate potential pleiotropic effects—that is, the ability of a single molecule to produce multiple, seemingly unrelated biological effects. Many endogenous antimicrobial peptides (AMPs) found in the skin, such as cathelicidins and defensins, are known to function as immunomodulators that can influence host cell processes including inflammation, cell migration, proliferation, and wound healing. nih.govmdpi.comnih.gov These peptides can act as signaling molecules, interacting with host cell receptors to initiate complex intracellular cascades. nih.govnih.gov

Future academic research must address whether this compound possesses similar capabilities. A key challenge is to determine if this synthetic lipopeptide interacts with receptors on keratinocytes, sebocytes, or immune cells. For instance, its activity could potentially modulate signaling pathways central to skin inflammation, such as the IL-23/Th17 axis, which is implicated in various skin conditions. nih.govnih.gov Elucidating these secondary mechanisms is critical for a comprehensive understanding of the peptide's impact on skin homeostasis and pathology. Investigating its influence on cytokine and chemokine production, or its role in barrier function regulation, represents a frontier in comprehending its complete mechanistic profile. mdpi.com

Development of More Physiologically Relevant In Vitro and Ex Vivo Research Models

A major hurdle in dermatological research is translating findings from simplistic models to the complex environment of human skin. Traditional research relying on 2D monocultures of skin cells fails to replicate the intricate three-dimensional architecture, cell-cell interactions, and the resident microbiome of living skin. To accurately assess the efficacy and biological impact of this compound, the development and application of more sophisticated models are imperative.

Ex vivo human skin explants represent a highly relevant model system. creative-bioarray.com These models maintain the skin's natural structure, including the epidermis, dermis, and appendages like hair follicles and sebaceous glands, in a viable state for several days. genoskin.comgenoskin.com Utilizing ex vivo skin allows researchers to study the peptide's penetration, its antimicrobial effect on C. acnes within the follicular environment, and its influence on sebum production and inflammation in a setting that closely mimics in vivo conditions. creative-biolabs.commonasteriumlab.com Furthermore, 3D reconstituted human skin models, which can be engineered to include various cell types like sebocytes and immune cells, offer a reproducible and high-throughput alternative to study specific biological responses to the peptide.

Model TypeKey FeaturesResearch Application for this compound
2D Cell Culture Keratinocytes or sebocytes grown in a monolayer.Basic cytotoxicity and mechanism of action studies.
3D Reconstituted Skin Multi-layered structure mimicking the human epidermis and dermis.Evaluation of skin penetration, irritation potential, and impact on epidermal barrier function.
Ex Vivo Skin Explants Donated human skin maintained in culture; contains all native structures (e.g., hair follicles, sebaceous glands)."Gold standard" preclinical assessment of antimicrobial efficacy in a native microenvironment; study of effects on sebum and resident microflora. creative-bioarray.comcreative-biolabs.commonasteriumlab.com
Skin-on-a-Chip Microfluidic devices with cultured skin cells, allowing for dynamic flow and interaction studies.Advanced modeling of immune responses and systemic exposure.

Advancements in Analytical Techniques for Tracing and Quantifying Peptide Dynamics in Research Systems

A fundamental challenge in studying any peptide is accurately tracking its presence and concentration within a complex biological system. Quantifying the amount of this compound that penetrates the stratum corneum, localizes within the pilosebaceous unit, and interacts with target cells is crucial for understanding its pharmacodynamics. The development of robust and sensitive analytical methods is therefore a critical research priority.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating peptides from complex mixtures. scielo.org.mxnih.gov When coupled with high-resolution mass spectrometry (LC-MS), these methods provide the definitive tool for both identifying and quantifying peptides in biological matrices. nih.govmissouri.edunih.gov Future research should focus on developing targeted mass spectrometry assays, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to achieve highly sensitive and specific quantification of this compound in skin homogenates or culture media. washington.edu These advanced techniques would enable precise measurements of peptide stability, degradation, and distribution, providing essential data for mechanistic and formulation studies.

Analytical TechniquePrincipleApplication in this compound Research
UPLC High-pressure liquid chromatography using smaller particles for superior separation efficiency.Separation of the peptide from complex biological matrices (e.g., skin extracts). nih.gov
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry.Rapid determination of the peptide's molecular mass and purity. frontiersin.org
LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry.Definitive identification and structural confirmation of the peptide and its potential metabolites. missouri.edu
Targeted MS (SRM/PRM) Mass spectrometry focused on quantifying specific, predefined molecules with high sensitivity.Accurate quantification of peptide concentration in skin layers or cell compartments to study its dynamics. washington.edu

Exploration of Novel Research Applications Beyond Traditional Biological Systems (e.g., Nanobiotechnology, Biosensors)

While the current focus for this compound is dermatology, its inherent molecular properties as a lipopeptide with antimicrobial activity open avenues for novel applications in materials science and diagnostics.

In nanobiotechnology , the peptide could be used as a functional component in advanced materials. For example, it could be incorporated into or conjugated with nanoparticles, such as liposomes, to create targeted antimicrobial delivery systems. mdpi.comfrontiersin.org Such systems could potentially enhance peptide stability and deliver it more effectively to specific microbial niches. Another application is the functionalization of surfaces; immobilizing this compound on medical devices or packaging materials could confer antimicrobial properties, helping to prevent biofilm formation.

In the field of biosensors , antimicrobial peptides are being explored as biorecognition elements for the detection of pathogens. documentsdelivered.comnih.govresearchgate.net The specific affinity of this compound for C. acnes could be leveraged by immobilizing it onto an electrochemical or optical transducer. Such a device could serve as a rapid, point-of-care diagnostic tool for assessing skin dysbiosis or quantifying bacterial load, offering a significant advancement over traditional culture-based methods.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding (e.g., Proteomics, Transcriptomics)

To move beyond a single-target mechanism of action, a systems-biology approach is necessary. The integration of multi-omics technologies represents a powerful strategy to gain a holistic understanding of the biological effects of this compound. researchgate.netfrontiersin.org This approach involves the large-scale analysis of different types of biological molecules to build a comprehensive picture of cellular responses.

Transcriptomics: Using techniques like RNA-sequencing (RNA-seq), researchers can analyze the complete set of gene transcripts in skin cells (e.g., keratinocytes, sebocytes) or in C. acnes following exposure to the peptide. nih.govplos.org This could reveal previously unknown pathways affected by the peptide, such as those related to inflammation, lipid metabolism, or bacterial stress responses.

Proteomics: Quantitative proteomics can identify and measure changes in the abundance of thousands of proteins within the cells. washington.eduplos.org This provides a functional readout of the cellular state and can validate findings from transcriptomics while also revealing post-transcriptional modes of regulation. nih.gov

By integrating these datasets, researchers can construct detailed models of the molecular networks perturbed by this compound. researchgate.net This comprehensive view is essential for uncovering novel mechanisms, identifying biomarkers of peptide activity, and fully understanding its impact on the complex interplay between the skin and its microbiome.

Omics ApproachTechnologyPotential Insights for this compound
Transcriptomics RNA-SequencingIdentification of genes and signaling pathways in skin cells and C. acnes that are up- or down-regulated by the peptide. plos.org
Proteomics Mass Spectrometry-based Quantitative ProteomicsQuantification of changes in protein expression to understand functional cellular responses to the peptide. plos.orgcreative-proteomics.com
Metabolomics Mass Spectrometry, NMRAnalysis of changes in small molecule metabolites in skin cells or bacteria to assess metabolic impact.
Multi-Omics Integration Bioinformatics and Computational BiologyConstruction of a comprehensive model of the peptide's mechanism of action, linking gene expression to protein function and metabolic output. frontiersin.org

Q & A

Q. What are the established mechanisms of action of Myristoyl Hexapeptide-23 against Cutibacterium acnes in acne pathogenesis?

this compound, a cationic antimicrobial peptide, disrupts bacterial cell membranes via electrostatic interactions with negatively charged phospholipids. Researchers should employ in vitro assays such as fluorescence spectroscopy to monitor membrane depolarization and transmission electron microscopy (TEM) to visualize membrane integrity loss . Minimum inhibitory concentration (MIC) assays against C. acnes biofilms under varying pH conditions (pH 5.5–6.5 mimicking sebaceous environments) are critical for validating efficacy .

Q. How can researchers standardize in vitro testing protocols for this compound’s antimicrobial activity?

Standardization requires:

  • Broth microdilution assays using CLSI guidelines (e.g., M07-A10) with C. acnes ATCC strains.
  • Biofilm eradication studies via crystal violet staining or resazurin-based metabolic assays.
  • Solvent controls (e.g., dimethyl sulfoxide) to rule out vehicle interference. Purity verification via HPLC (≥95%) and storage at −20°C in lyophilized form are essential to prevent peptide degradation .

Q. What methodologies are recommended for assessing dermal safety and irritation potential?

Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) for irritation screening (IL-1α release assays). For sensitization risk, combine the human repeat insult patch test (HRIPT) with in silico tools like the OECD QSAR Toolbox to predict peptide-protein binding .

Advanced Research Questions

Q. How can conflicting efficacy data between in vitro and in vivo models be resolved?

Contradictions often arise from differences in biofilm complexity and skin penetration. Address this via:

  • Ex vivo porcine skin models to evaluate peptide permeation using Franz diffusion cells.
  • Confocal microscopy with fluorescently labeled peptides to track penetration depth.
  • Multivariate regression analysis to correlate MIC values with in vivo comedolytic activity in murine models .

Q. What experimental designs are optimal for studying resistance development in C. acnes exposed to this compound?

Conduct serial passage assays over 30 generations under sub-MIC conditions. Monitor genomic changes via whole-genome sequencing (e.g., SNPs in mprJ or hlgA virulence genes) and assess cross-resistance to erythromycin or clindamycin using disk diffusion assays .

Q. How can researchers investigate synergistic effects with conventional acne treatments?

Utilize checkerboard assays to calculate fractional inhibitory concentration indices (FICI) with benzoyl peroxide or retinoids. For mechanistic synergy, perform transcriptomic profiling (RNA-seq) of C. acnes treated with combinatorial regimens to identify pathway crosstalk (e.g., oxidative stress response downregulation) .

Q. What advanced techniques quantify this compound’s anti-inflammatory effects in acne models?

Combine 3D co-culture systems (keratinocytes + C. acnes) with multiplex cytokine profiling (e.g., IL-6, TNF-α) via Luminex assays. Validate findings using murine ear edema models with histopathological scoring of neutrophil infiltration .

Methodological Challenges & Contradictions

Q. How should researchers address variability in peptide stability across formulations?

Stability studies must include:

  • Accelerated degradation testing (40°C/75% RH for 3 months) with LC-MS/MS quantification.
  • Circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix disruption).
  • Dynamic light scattering (DLS) to assess aggregation in emulsion systems .

Q. What statistical approaches resolve contradictory clinical efficacy data in human trials?

Apply meta-analysis with random-effects models to account for heterogeneity. Stratify data by formulation variables (e.g., peptide concentration, vehicle pH) and use subgroup analysis to identify confounders. Sensitivity analysis should exclude studies with high risk of bias (e.g., unblinded designs) .

Q. How can the peptide’s mechanism in inflammatory acne be differentiated from its antimicrobial role?

Use CRISPR-Cas9 knockout models of C. acnes virulence factors (e.g., camp2) to isolate immunomodulatory effects. Pair with transcriptomic analysis (single-cell RNA-seq) of treated keratinocytes to identify NF-κB or MAPK pathway modulation .

Research Design & Ethical Considerations

Q. What are best practices for longitudinal studies on long-term safety?

  • Cohort studies with 6-month follow-ups, including histopathology of skin biopsies and serum cytokine profiling.
  • Ethical oversight : Obtain informed consent for genetic analysis of C. acnes resistance markers and ensure compliance with GDPR for EU-based trials .

Q. How can researchers optimize delivery systems to enhance peptide bioavailability?

Test nanocarriers (e.g., liposomes, PLGA nanoparticles) using Franz cell assays and confocal Raman microscopy for stratum corneum penetration. Validate in vivo using microdialysis to measure interstitial fluid concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.